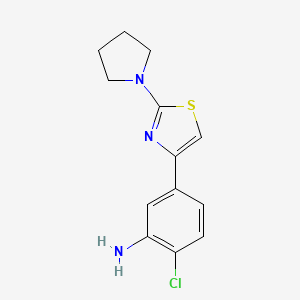
2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and ethylsulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethylsulfonyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one
- 2-(Dimethylamino)-5-(propylsulfonyl)pyrimidin-4(3H)-one
- 2-(Dimethylamino)-5-(butylsulfonyl)pyrimidin-4(3H)-one
Uniqueness
2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one is unique due to its specific ethylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs with different alkyl sulfonyl groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H13N3O3S |
|---|---|
分子量 |
231.27 g/mol |
IUPAC名 |
2-(dimethylamino)-5-ethylsulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O3S/c1-4-15(13,14)6-5-9-8(11(2)3)10-7(6)12/h5H,4H2,1-3H3,(H,9,10,12) |
InChIキー |
LHPRZJODKJDKIT-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CN=C(NC1=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


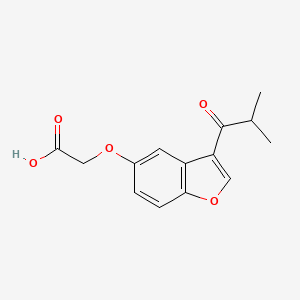
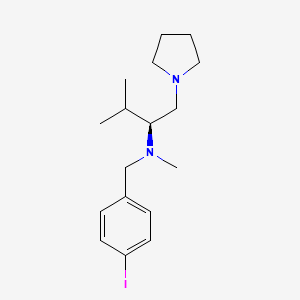

![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)
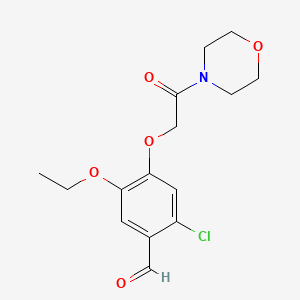

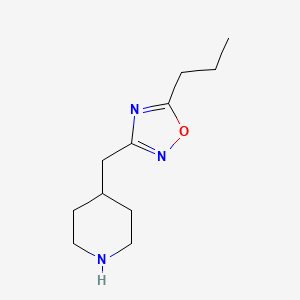
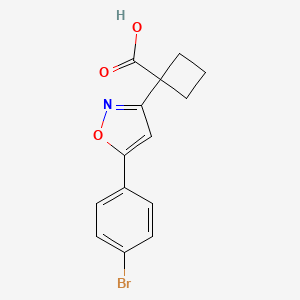
![7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)

